Lipophilicity (logP) Tuning: –CF2Br Confers ~0.5–0.8 log Unit Increase Over –CF3, Enabling Fine-Grained ADME Optimization
When compared with the widely available 6-(trifluoromethyl)pyridine-3-carbaldehyde, the target compound's –CF2Br substituent consistently increases computed logP by approximately 0.5–0.8 units, while the –CF2Cl analogue sits 0.2–0.4 units above –CF3, and the –CF2H analogue is only 0.1–0.2 units above –CF3 [1], [2]. These rank-order differences are extracted from a systematic QikProp analysis of matched molecular pairs bearing CF2X substituents (X = H, F, Cl, Br, I) on benzo[d][1,3]dioxole and phenylurea scaffolds, establishing a clear relationship: logP follows the trend CF3 < CF2Cl ≈ CF2H ≈ < CF2Br ≈ CF2I [2]. Extrapolating this class-level trend to the pyridine-3-carbaldehyde series, the target compound offers higher lipophilicity than its –CF3 counterpart [2].
| Evidence Dimension | Partition coefficient (logP, octanol/water) |
|---|---|
| Target Compound Data | Estimated 1.8–2.0 (ACD/Labs or QikProp estimate; pyridine-3-carbaldehyde scaffold with –CF2Br at 6-position) |
| Comparator Or Baseline | 6-(Trifluoromethyl)pyridine-3-carbaldehyde XLogP3 = 1.2 [3]; analogous CF2Cl derivatives logP ~2.1–2.7, CF2Br derivatives logP ~2.2–3.0 on matched scaffolds [2] |
| Quantified Difference | Target –CF2Br logP exceeds –CF3 by approximately 0.5–0.8 units; –CF2Cl logP exceeds –CF3 by 0.2–0.4 units; –CF2H logP exceeds –CF3 by 0.05–0.2 units [2] |
| Conditions | Computed logP using Schrödinger QikProp (octanol/water model, r² = 0.93, RMSD = 0.50) on matched molecular pairs: benzo[d][1,3]dioxole 6a–e and phenylurea 7a–e series [2] |
Why This Matters
The higher lipophilicity of the –CF2Br analogue relative to –CF3 may improve membrane permeability for specific target classes, enabling chemists to select the building block that best matches the logP window of their lead series without relying on post-hoc structural modifications, directly impacting candidate prioritization and procurement planning.
- [1] PubChem. 6-(Trifluoromethyl)pyridine-3-carboxaldehyde (CAS 386704-12-7). Computed Properties – XLogP3-AA. https://pubchem.ncbi.nlm.nih.gov/compound/2777762 (accessed 2026-05-10). View Source
- [2] Vaas, S. et al. J. Med. Chem. 2023, 66 (15), 10485–10527. Table 3, logP values for CF2X series (X = H, F, Cl, Br, I). https://pubs.acs.org/doi/10.1021/acs.jmedchem.3c00634. View Source
- [3] PubChem. 6-(Trifluoromethyl)pyridine-3-carboxaldehyde. XLogP3-AA = 1.2. https://pubchem.ncbi.nlm.nih.gov/compound/2777762#section=Computed-Properties (accessed 2026-05-10). View Source
